![molecular formula C15H17N5O3 B2421726 3-[(1-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-carbonyl}pyrrolidin-3-yl)oxy]pyridazin CAS No. 2034476-35-0](/img/structure/B2421726.png)
3-[(1-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-carbonyl}pyrrolidin-3-yl)oxy]pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C15H17N5O3 and a molecular weight of 315.333 g/mol. This compound features a unique structure that includes a pyrazolo-oxazin ring fused with a pyrrolidine moiety linked to a pyridazinyl group. Such structural complexity often indicates potential for diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazolo derivatives showed promising antibacterial and antifungal activities against various pathogens . This suggests potential applications in treating infections caused by resistant strains.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate that these compounds may act as effective agents in cancer therapy .
Phosphodiesterase Inhibition
Recent patents have highlighted the potential of this compound as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B inhibitors are known to have anti-inflammatory effects and are being investigated for their role in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This application opens avenues for further research into respiratory therapies.
Case Studies and Research Findings
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting its function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the cells from proliferating . The downstream effects of this include the induction of apoptosis within the cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . It also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Vorbereitungsmethoden
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo-oxazin ring system, followed by the introduction of the pyrrolidine and pyridazinyl groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions using continuous flow processes or batch reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the nitrogen-containing rings, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Coupling Reactions: The pyridazinyl and pyrrolidine groups can be modified through coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone include other pyrazolo-oxazin derivatives and pyridazinyl-substituted molecules. These compounds share structural motifs but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone lies in its combination of these structural elements, which may confer distinct properties and applications .
Biologische Aktivität
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has garnered attention in the pharmaceutical field due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, characterized by a unique bicyclic structure that contributes to its biological properties. The specific functional groups present in the compound are crucial for its interaction with biological targets.
Structural Formula
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Research indicates that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone act as inhibitors of phosphodiesterase enzymes, particularly PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which has various downstream effects on cellular signaling pathways relevant to inflammation and immune responses .
2. Antioxidant Activity
Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress-related conditions and may contribute to neuroprotective effects .
3. Antimicrobial Potential
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Therapeutic Applications
The biological activities outlined above suggest several potential therapeutic applications:
1. Anti-inflammatory Agents
Due to its ability to modulate cAMP levels and inhibit PDE4B, the compound could be explored as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis.
2. Neuroprotective Agents
Given its antioxidant properties, it may also be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
3. Antimicrobial Treatments
The antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | References |
---|---|---|
PDE Inhibition | Increases cAMP levels | |
Antioxidant | Reduces oxidative stress | |
Antimicrobial | Disrupts bacterial cell wall synthesis |
Notable Research Findings
In one study focused on PDE4B inhibition, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further drug development targeting inflammatory pathways .
Another investigation into its antioxidant capacity revealed that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, supporting its potential use in neuroprotection .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-15(12-9-14-20(18-12)6-2-8-22-14)19-7-4-11(10-19)23-13-3-1-5-16-17-13/h1,3,5,9,11H,2,4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWWGIZJCHOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.